molecular formula C9H11ClFN3 B1489236 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine CAS No. 2002318-92-3

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine

Cat. No. B1489236
CAS RN: 2002318-92-3
M. Wt: 215.65 g/mol
InChI Key: ILSBVVJEGFKQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a 4-fluoropiperidin-1-yl group .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the fluoropiperidinyl group may enhance the compound’s ability to penetrate microbial cell walls, thereby increasing its efficacy .

Anti-inflammatory Applications

The pyrrolopyrazine scaffold, to which the compound belongs, has been associated with anti-inflammatory activity. This suggests potential applications in the treatment of inflammatory diseases, such as arthritis or inflammatory bowel disease. Further research could explore the specific pathways through which 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine exerts its anti-inflammatory effects .

Antiviral Uses

Compounds with a pyrrolopyrazine core have demonstrated antiviral activities. This could make 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine a candidate for the development of new antiviral drugs, particularly those targeting RNA viruses, which often rely on similar structural motifs for replication .

Antifungal Properties

The antifungal properties of pyrrolopyrazine derivatives have been noted in various studies2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine could be developed into antifungal agents, especially for combating drug-resistant strains of fungi, which are an increasing concern in medical settings .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various cancers. The structure of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine suggests potential applications in this area, particularly in the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antioxidant Potential

While not directly mentioned in the literature, the structural features of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine imply that it could possess antioxidant properties. This could be beneficial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders.

Each of these applications provides a promising avenue for further research and development. The compound’s unique structure, particularly the incorporation of fluorine, may confer distinct advantages in these therapeutic areas. However, it’s important to note that the action mechanisms of pyrrolopyrazine derivatives are not fully understood, and more research is needed to elucidate these pathways and confirm the potential applications listed above .

properties

IUPAC Name

2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBVVJEGFKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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